![molecular formula C10H8ClF3O3 B3024752 Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate CAS No. 885518-15-0](/img/structure/B3024752.png)
Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate
Overview
Description
“Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate” is a chemical compound . It is an ester .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The major use of trifluoromethylpyridines and their derivatives is in the protection of crops from pests .Molecular Structure Analysis
The molecular structure of “Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate” can be represented by the SMILES notation:COC(=O)C1=CC(=C(C=C1O)C(F)(F)F)Cl
. Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been studied extensively . For instance, groups such as chloro-bis(trifluoromethyl)pyridine can be synthesized in 60 to 80% yield .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate” include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Crystallographic Analysis and Chemical Interactions
Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate has been identified in the field of crystallography for its distinctive structural features. The compound, also known as amidoflumet, showcases orientations of side chains that are coplanar with the aromatic ring, forming an intramolecular N—H⋯O hydrogen bond. This compound is recognized for its role as a novel acaricide (Kimura & Hourai, 2005). Furthermore, derivatives of this compound have been studied for their distinct dihedral angles and molecular interactions, which play a pivotal role in generating sheets of molecules via C-H...O interactions (Li et al., 2005).
Chemical Synthesis and Modification
The compound has been central in various synthetic pathways. For instance, it was used in the regioselective metalation and subsequent transformations to yield various chemically modified products, demonstrating its versatility in organic synthesis (Dmowski & Piasecka-Maciejewska, 1998). The compound's photophysical properties have also been explored, showing unique luminescence characteristics when substituted groups are introduced (Kim et al., 2021).
Biological and Environmental Analysis
In the biological and environmental contexts, the compound and its derivatives have been studied for their interaction with biological systems and their presence as environmental pollutants. For instance, methyl triclosan, a derivative, has been identified as an environmental pollutant and studied for its electrochemical reduction properties (Peverly et al., 2014).
Future Directions
properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c1-16-8-4-6(10(12,13)14)7(11)3-5(8)9(15)17-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGRKSVPTHXKMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646095 | |
Record name | Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate | |
CAS RN |
885518-15-0 | |
Record name | Methyl 5-chloro-2-methoxy-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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